Methyl 4-methylsalicylate

概要

説明

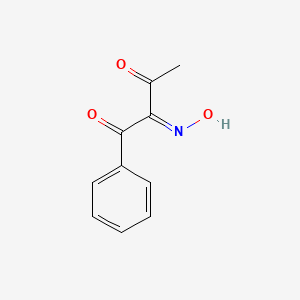

“Methyl 4-methylsalicylate” is an organic compound. Its functional groups include a carboxylic acid and a phenol group . It forms a colorless to yellow or reddish liquid .

Synthesis Analysis

“this compound” can be synthesized through an esterification process. This involves the reaction of an acid (containing the –COOH group) with an alcohol (a compound containing an –OH group) to form an ester . The synthesis process involves several steps, including the reaction of salicylic acid with dry methanol in the presence of concentrated sulphuric acid, followed by distillation, separation, and drying .

Molecular Structure Analysis

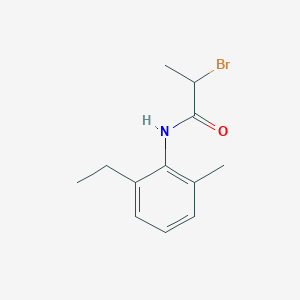

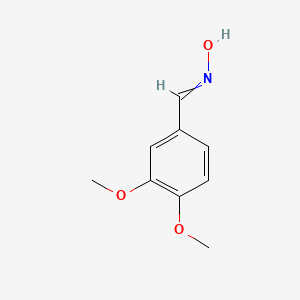

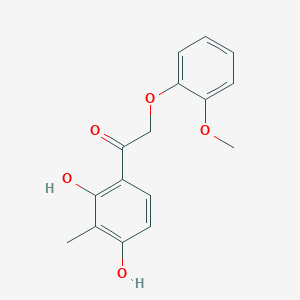

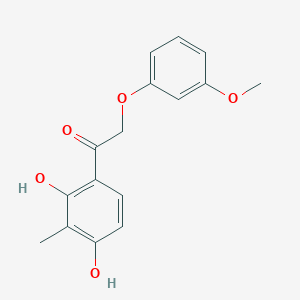

The molecular formula of “this compound” is C9H10O3 . It contains a total of 22 atoms, including 10 Hydrogen atoms, 9 Carbon atoms, and 3 Oxygen atoms . The molecule contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .

Chemical Reactions Analysis

“this compound” undergoes hydrolysis in the presence of H+ or OH-. This hydrolysis reaction involves the breaking apart of the compound by water .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 166.17 g/mol . It is a white solid that is soluble in basic water and in polar organic solvents .

科学的研究の応用

Chemical Communication in Insects : A study found methyl 6-methylsalicylate as a major component in the mandibular glands of Polyergus rufescens queen ants. It plays a role in the ant's mating behavior, acting as part of the sex pheromone (Castracani et al., 2008).

Photostabilization and Singlet Oxygen Quenching : Methyl salicylate and related compounds have been studied for their ability to generate and quench singlet molecular oxygen, a key factor in photostabilization. This research is relevant for the development of photoprotective materials (Soltermann et al., 1995).

Topical Analgesic and Absorption : The serum level of salicylate after topical application of products containing methylsalicylate was investigated to determine its safety. The study revealed variable absorption rates and potential risks associated with its use (Yip et al., 2010).

Analgesic Action Mechanism : Methylsalicylate's analgesic action involves the transient receptor potential vanilloid subtype 1 (TRPV1). The compound exhibits both stimulatory and inhibitory actions on TRPV1 channels, suggesting a complex mechanism for its analgesic effects (Ohta et al., 2009).

Skin Penetration and Therapeutic Efficacy : The penetration of salicylate from topical applications into dermal and subcutaneous tissue was studied. Methylsalicylate formulations showed significant penetration, indicating their potential for direct therapeutic action (Cross et al., 1998).

Immunocytochemical Applications : Methylsalicylate has been used for long-term storage of biological samples without preventing the immunocytochemical detection of various antigens. This highlights its utility in sample preservation for immunocytochemical analysis (Korzhevskii & Giliarov, 2008).

Rotational Spectroscopy Study : A study on the rotational spectra of methylsalicylate revealed insights into its tautomeric and conformational equilibrium, contributing to a better understanding of its molecular structure (Melandri et al., 2007).

Biodegradation Pathways : Research on the biodegradation of methyl naphthalenes by Pseudomonas putida CSV86 identified multiple degradation pathways, including the formation of methylsalicylates. This is significant for understanding microbial degradation processes (Mahajan et al., 1994).

Pheromone in Parasitoid Wasps : Methyl 6-methylsalicylate was identified as a pheromone component in the parasitoid wasp Spalangia endius, suggesting its role in insect communication and behavior (Nichols et al., 2010).

作用機序

Target of Action

Methyl 4-methylsalicylate, similar to its close relative Methyl salicylate, is primarily a topical counter-irritant . It is used for the symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .

Mode of Action

The mode of action of this compound is thought to be similar to that of Methyl salicylate. Counter-irritation is believed to be effective at alleviating musculoskeletal pain as the irritation of the sensory nerve endings is thought to alter or offset pain in the underlying muscle or joints that are served by the same nerves . This is thought to mask the underlying musculoskeletal pain and discomfort .

Biochemical Pathways

This compound is likely involved in similar biochemical pathways as Methyl salicylate. Methyl salicylate is a volatile plant and microbial signaling compound involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens . It is believed to function by being metabolized to the plant hormone salicylic acid . The biosynthesis of Methyl salicylate arises via the hydroxylation of benzoic acid by a cytochrome P450 followed by methylation by a methylase enzyme .

Pharmacokinetics

It is known that methyl salicylate is applied topically as a counter-irritant for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions . The ADME properties of this compound are expected to be similar, but specific studies would be needed to confirm this.

Result of Action

The result of this compound’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By acting as a counter-irritant, it helps to alleviate pain and discomfort in these areas .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the volatility of Methyl salicylate allows these signals to spread through the air to distal parts of the same plant or even to neighboring plants, where they can function as a mechanism of plant-to-plant communication . The same could be true for this compound, but specific studies would be needed to confirm this.

Safety and Hazards

“Methyl 4-methylsalicylate” should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, the victim should be moved to fresh air and given artificial respiration if not breathing .

将来の方向性

“Methyl 4-methylsalicylate” has been used in the synthesis of luminescent lanthanide-based molecular cluster-aggregates (MCAs), which are seen as the next generation of highly efficient optical materials . These MCAs have shown tremendous impacts in areas such as anti-counterfeiting materials, luminescent thermometry, and molecular upconversion .

生化学分析

Cellular Effects

It is known that similar compounds, such as Methyl salicylate, are involved in systemic acquired resistance (SAR) and defense against pests and microbial pathogens .

Molecular Mechanism

It is known that similar compounds, such as Methyl salicylate, act as counter-irritants, providing symptomatic relief of acute musculoskeletal pain in the muscles, joints, and tendons .

Dosage Effects in Animal Models

Similar compounds, such as Methyl salicylate, have been used in topical ointments or liniments as counter-irritants for relief of acute pain associated with lumbago, sciatica, and rheumatic conditions .

Metabolic Pathways

It is known that similar compounds, such as Methyl salicylate, are synthesized in plants from salicylic acid, starting from chorismic acid through the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway .

Subcellular Localization

The prediction of protein subcellular localization from their amino acid sequences has a long history in bioinformatics and is still actively developing .

特性

IUPAC Name |

methyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFCFWKYAOJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863434 | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4670-56-8, 63027-59-8 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydroxytoluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hydroxytoluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)